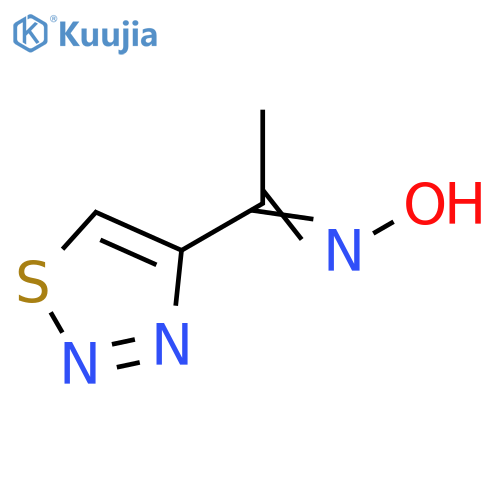

Cas no 1937266-24-4 (N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine)

1937266-24-4 structure

商品名:N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine

CAS番号:1937266-24-4

MF:C4H5N3OS

メガワット:143.166998624802

MDL:MFCD29047188

CID:5192397

PubChem ID:121552347

N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(1,2,3-thiadiazol-4-yl)-, oxime

- N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine

-

- MDL: MFCD29047188

- インチ: 1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3

- InChIKey: LBAQFVBWRUIGPQ-UHFFFAOYSA-N

- ほほえんだ: C(=NO)(C1=CSN=N1)C

N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-225435-0.05g |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 0.05g |

$245.0 | 2024-06-20 | |

| Enamine | EN300-225435-1.0g |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 1.0g |

$1057.0 | 2024-06-20 | |

| 1PlusChem | 1P01ANE8-100mg |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 100mg |

$515.00 | 2024-06-17 | |

| A2B Chem LLC | AV75696-500mg |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 500mg |

$903.00 | 2024-04-20 | |

| A2B Chem LLC | AV75696-50mg |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 50mg |

$293.00 | 2024-04-20 | |

| 1PlusChem | 1P01ANE8-2.5g |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 2.5g |

$2622.00 | 2024-06-17 | |

| Enamine | EN300-225435-2.5g |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 2.5g |

$2071.0 | 2024-06-20 | |

| Enamine | EN300-225435-5.0g |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 5.0g |

$3065.0 | 2024-06-20 | |

| Enamine | EN300-225435-10.0g |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 10.0g |

$4545.0 | 2024-06-20 | |

| Enamine | EN300-225435-0.1g |

N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |

1937266-24-4 | 95% | 0.1g |

$366.0 | 2024-06-20 |

N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1937266-24-4 (N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量